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Compound of Interest

Compound Name:

4-

[(Dimethylamino)sulfonyl]benzoic

acid

Cat. No.: B072875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound

4-[(Dimethylamino)sulfonyl]benzoic acid (CAS No. 1206-37-7). Due to the limited availability

of experimental spectra in public databases, this document presents predicted Nuclear

Magnetic Resonance (NMR) data alongside a discussion of the expected characteristic signals

in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed, generalized experimental

protocols for acquiring these spectra are provided to guide researchers in the analytical

characterization of this and similar compounds. This guide is intended to serve as a valuable

resource for scientists and professionals engaged in chemical research and drug development.

Chemical Structure and Properties
IUPAC Name: 4-[(Dimethylamino)sulfonyl]benzoic acid

Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-Carboxy-N,N-

dimethylbenzenesulfonamide

CAS Number: 1206-37-7
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Molecular Formula: C₉H₁₁NO₄S

Molecular Weight: 229.25 g/mol

Chemical Structure:

alt text

(A proper chemical structure image would be inserted here in a full document)

Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for 4-[(Dimethylamino)sulfonyl]benzoic acid is

not readily available in public spectral databases. Therefore, predicted ¹H and ¹³C NMR data

are presented below. These predictions are based on computational models and provide

expected chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 8.2 Doublet 2H
Aromatic (ortho to -

COOH)

~ 7.9 Doublet 2H
Aromatic (ortho to -

SO₂N(CH₃)₂)

~ 10.5 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~ 2.7 Singlet 6H N-Methyl (-N(CH₃)₂)

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~ 166 Carboxylic acid carbon (-COOH)

~ 142 Aromatic carbon (ipso to -SO₂N(CH₃)₂)

~ 135 Aromatic carbon (ipso to -COOH)

~ 131 Aromatic carbon (ortho to -COOH)

~ 127 Aromatic carbon (ortho to -SO₂N(CH₃)₂)

~ 38 N-Methyl carbons (-N(CH₃)₂)

Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, the characteristic absorption bands can

be predicted based on the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

2500-3300 Broad O-H
Carboxylic acid O-H

stretch

1680-1710 Strong C=O
Carboxylic acid C=O

stretch

1340-1370 Strong S=O
Sulfonamide S=O

asymmetric stretch

1150-1180 Strong S=O
Sulfonamide S=O

symmetric stretch

1450-1600 Medium C=C
Aromatic C=C

stretching

3000-3100 Medium C-H Aromatic C-H stretch

2850-2960 Medium C-H
Aliphatic C-H stretch

(N-CH₃)

1200-1350 Medium C-N C-N stretch

Mass Spectrometry (MS)
The expected mass spectrum would show the molecular ion peak and characteristic

fragmentation patterns.

Table 4: Expected Mass Spectrometry Data
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m/z Interpretation

229 [M]⁺, Molecular ion

212 [M-OH]⁺

184 [M-COOH]⁺

152 [M-SO₂N(CH₃)₂]⁺

108 [SO₂N(CH₃)₂]⁺

77 [C₆H₅]⁺ fragment

44 [N(CH₃)₂]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 4-[(Dimethylamino)sulfonyl]benzoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact by applying pressure with the

anvil.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer
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(e.g., Quadrupole, Time-of-Flight - TOF).

Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography system.

Acquire the mass spectrum in positive or negative ion mode.

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to

maximize the signal of the molecular ion.

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-

induced dissociation (CID).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectral characterization of a

chemical compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Synthesis of 4-[(Dimethylamino)sulfonyl]benzoic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation & Verification
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-
[(Dimethylamino)sulfonyl]benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072875#spectral-data-nmr-ir-ms-of-4-dimethylamino-
sulfonyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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